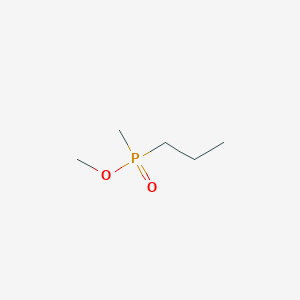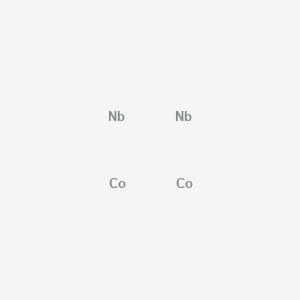
Cobalt;niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-niobium compounds are intermetallic compounds formed by the combination of cobalt and niobium. These compounds are of significant interest due to their unique properties, which make them suitable for various industrial and scientific applications. Cobalt is a transition metal known for its magnetic properties, while niobium is known for its high melting point and superconducting properties. Together, they form compounds that exhibit a range of desirable characteristics, including high strength, corrosion resistance, and catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including:
Arc Melting: This method involves melting pure cobalt and niobium metals in an arc furnace under an inert atmosphere, such as argon.
Co-precipitation: This involves the simultaneous precipitation of cobalt and niobium salts from a solution, followed by calcination to form the desired compound.
Hydrothermal Synthesis: This method involves reacting cobalt and niobium precursors in an aqueous solution at high temperatures and pressures to form nanostructured compounds.
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are typically produced using high-temperature methods such as arc melting or induction melting. These methods allow for the precise control of composition and microstructure, which is essential for producing high-performance materials.
Chemical Reactions Analysis
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including:
Oxidation: Cobalt-niobium compounds can be oxidized to form oxides such as cobalt niobium oxide (CoNb2O6).
Reduction: These compounds can be reduced using hydrogen or other reducing agents to form metallic cobalt and niobium.
Substitution: Cobalt-niobium compounds can undergo substitution reactions where one element is replaced by another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of cobalt-niobium compounds include:
Hydrogen: Used for reduction reactions.
Oxygen: Used for oxidation reactions.
Major Products Formed
The major products formed from the reactions of cobalt-niobium compounds include:
Cobalt Niobium Oxide (CoNb2O6): Formed through oxidation reactions.
Metallic Cobalt and Niobium: Formed through reduction reactions.
Scientific Research Applications
Cobalt-niobium compounds have a wide range of scientific research applications, including:
Superalloys: Cobalt-niobium compounds are used in the development of high-performance superalloys for aerospace and industrial applications.
Energy Storage: These compounds are used in the development of advanced energy storage systems, such as batteries and supercapacitors.
Biomedical Applications: Cobalt-niobium compounds are being explored for use in medical implants and other biomedical devices due to their biocompatibility and corrosion resistance.
Mechanism of Action
The mechanism of action of cobalt-niobium compounds depends on their specific application. For example, in catalytic applications, the redox properties of cobalt and the acid properties of niobium work synergistically to enhance catalytic activity and selectivity . In superalloys, the combination of cobalt and niobium improves mechanical properties and high-temperature performance by stabilizing the microstructure and increasing the γ’-solvus temperature .
Comparison with Similar Compounds
Cobalt-niobium compounds can be compared with other similar compounds, such as:
Cobalt-Tantalum Compounds: Like niobium, tantalum is a refractory metal with high melting points and similar chemical properties.
Nickel-Niobium Compounds: These compounds are also used in superalloys and catalytic applications.
List of Similar Compounds
- Cobalt-Tantalum Compounds
- Nickel-Niobium Compounds
- Cobalt-Chromium Compounds
- Cobalt-Molybdenum Compounds
Properties
CAS No. |
823797-40-6 |
|---|---|
Molecular Formula |
Co2Nb2 |
Molecular Weight |
303.6791 g/mol |
IUPAC Name |
cobalt;niobium |
InChI |
InChI=1S/2Co.2Nb |
InChI Key |
PGBNDPRIYIMLLF-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Nb].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
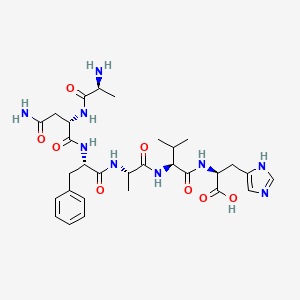
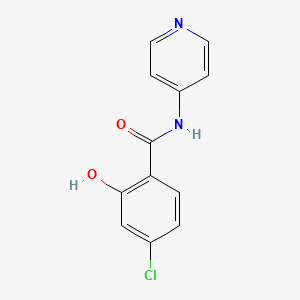

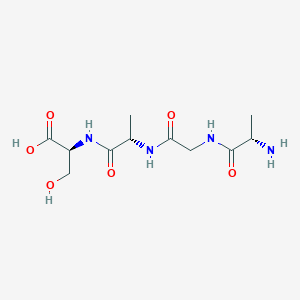
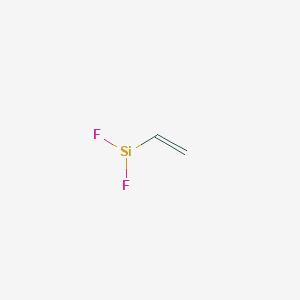
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)

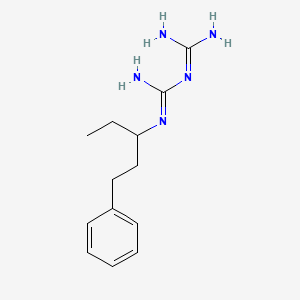
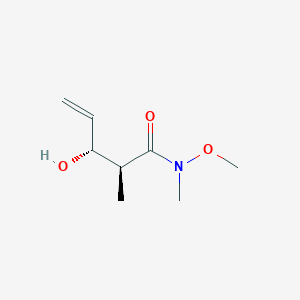
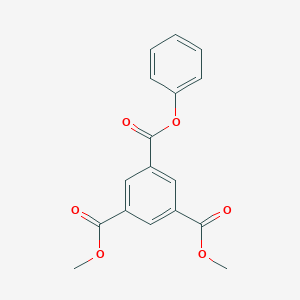
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
